molecular formula C12H14F3NO2 B111119 tert-Butyl (3-(trifluoromethyl)phenyl)carbamate CAS No. 109134-07-8

tert-Butyl (3-(trifluoromethyl)phenyl)carbamate

Cat. No. B111119
M. Wt: 261.24 g/mol
InChI Key: PLLZDOLFXQKWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (3-(trifluoromethyl)phenyl)carbamate is a chemical compound that has been the subject of various research studies due to its potential as a building block in synthetic organic chemistry and its role in the synthesis of biologically active compounds. It is related to a family of tert-butyl carbamates that have been explored for their reactivity and utility in creating complex molecular structures with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of tert-butyl carbamates and related compounds has been extensively studied. For instance, tert-butyl phenylazocarboxylates, which are closely related to tert-butyl (3-(trifluoromethyl)phenyl)carbamate, have been used as versatile building blocks that can undergo nucleophilic substitutions and radical reactions to generate a variety of products . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their utility as N-(Boc) nitrone equivalents in organic synthesis . The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate in the synthesis of biologically active compounds, has been optimized to achieve a total yield of 81% .

Molecular Structure Analysis

The molecular structure of tert-butyl N-trifluoromethylcarbamate has been characterized, revealing an unusually short N-CF3 bond and a somewhat lengthened N-C(O2) bond. The molecule's structure is planar with the CC3 and CF3 groups staggered with respect to the C-O bond, and hydrogen bonding is observed to link the molecules into infinite chains .

Chemical Reactions Analysis

Tert-butyl carbamates participate in a variety of chemical reactions. For example, tert-butyl phenylazocarboxylates can undergo radical reactions such as oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling . The tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to give N-(Boc)hydroxylamines, showcasing their versatility as building blocks . Furthermore, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate has been achieved with excellent enantioselectivity, leading to the synthesis of optically pure enantiomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The short N-CF3 bond and the planar configuration of the molecule contribute to its reactivity and the formation of hydrogen bonds, which can affect its solubility and stability . The electronic, photophysical, and electrochemical properties of related compounds, such as those based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles, have been studied, indicating that the energy gap between singlet and triplet states can be tuned by manipulating the conjugation of the electron donor units .

Scientific Research Applications

Synthesis and Chemistry

  • Asymmetric Mannich Reaction : The compound has been utilized in the synthesis of tert-Butyl phenyl(phenylsulfonyl)methylcarbamate through asymmetric Mannich reactions, demonstrating its role in generating chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
  • Structural Analysis : A study detailed the molecular structure of tert-Butyl N-trifluoromethylcarbamate, highlighting its unique N-CF3 bond and molecular configuration (Brauer, Burger, Pawelke, & Wilke, 1988).

Chemical Reactions and Properties

  • Deprotection with Aqueous Phosphoric Acid : Research indicates that aqueous phosphoric acid is an effective reagent for deprotecting tert-butyl carbamates, including tert-Butyl (3-(trifluoromethyl)phenyl)carbamate. This process is noted for its mildness and good selectivity (Li et al., 2006).
  • Novel Reduction Reactions : The compound has been involved in novel reduction reactions, particularly in the context of perfluoroalkyl ketones, providing insights into unusual chemical pathways (Sokeirik et al., 2006).
  • Metalation Studies : tert-Butyl carbamate derivatives have been studied for their ability to undergo metalation, a process critical in the synthesis of various functionalized compounds (Sieburth & Somers, 1996).

Synthetic Applications

  • Synthesis of Clarithromycin Derivative : The compound is used in the synthesis of clarithromycin derivatives, demonstrating its utility in creating complex pharmaceutical compounds while preserving stereochemical integrity (Li et al., 2006).
  • Formation of Lactones and Lactams : It has been used in reactions leading to the formation of lactones or lactams, playing a role in the creation of diverse organic compounds (Crich & Rahaman, 2009).

Photophysical and Electrochemical Properties

  • Thermally Activated Delayed Fluorescence : Compounds like tert-butyl (3-(trifluoromethyl)phenyl)carbamate have been studied for their role in creating materials for thermally activated delayed fluorescence, a property significant in the development of new electronic and photonic materials (Huang et al., 2014).

Crystallography and Molecular Structure

  • Isomorphous Crystal Structures : Its derivatives have been analyzed for their isomorphous crystal structures, which are important for understanding molecular interactions and designing new materials (Baillargeon et al., 2017).

properties

IUPAC Name

tert-butyl N-[3-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)16-9-6-4-5-8(7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLZDOLFXQKWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446927
Record name tert-Butyl [3-(trifluoromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-(trifluoromethyl)phenyl)carbamate

CAS RN

109134-07-8
Record name tert-Butyl [3-(trifluoromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (3-(trifluoromethyl)phenyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (3-(trifluoromethyl)phenyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (3-(trifluoromethyl)phenyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (3-(trifluoromethyl)phenyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (3-(trifluoromethyl)phenyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (3-(trifluoromethyl)phenyl)carbamate

Citations

For This Compound
2
Citations
NA Meanwell - Medicinal Chemistry Research, 2023 - Springer
In this article, I reflect on a 40-year career in drug discovery at Bristol Myers Squibb that encompassed the cardiovascular, central nervous system and antiviral therapeutic areas. I share …
Number of citations: 2 link.springer.com
AR Robert, GR Kumar, TS Kumar, S Maddila… - Chemical Data …, 2020 - Elsevier
A facile and suitable approach has been improved to protect different amines including sterically hindered amino acid esters using Boc-Oxyma, as their carbamates in the presence of …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.